3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,6-difluorophenyl)urea
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Description
3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,6-difluorophenyl)urea is a useful research compound. Its molecular formula is C17H14F2N2OS2 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.05156175 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is related to photovoltaic performance . The compound is part of a class of small molecules that are used in the development of photovoltaic cells . These molecules are strategically designed with various end-capping units to enhance their performance .
Mode of Action
The compound interacts with its targets through a process known as strategic hetero-substitution . This involves the introduction of various end-capping units onto small-molecule donors . In particular, certain end-units can enhance molecular stacking, mobility, and miscibility in the blend with PC 71 BM .
Biochemical Pathways
The compound affects the photovoltaic performance of polymer solar cells (PSCs) . The introduction of 2,2-bithiophene or thieno[3,2-b] thiophene units to the D–A polymer as a third component influences the conjugation backbone on photovoltaic properties .
Result of Action
The result of the compound’s action is an improvement in the photovoltaic performance of polymer solar cells . Specifically, the introduction of certain end-groups has been found to enhance the open-circuit voltage (Voc), short circuit current density (Jsc), and fill factor (FF) simultaneously .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the processing conditions can affect the fluorescence properties of thin films of the compound . .
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2OS2/c18-12-3-1-4-13(19)16(12)21-17(22)20-9-8-11-6-7-15(24-11)14-5-2-10-23-14/h1-7,10H,8-9H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCONXAOSWXMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCCC2=CC=C(S2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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